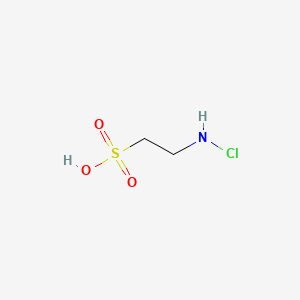
N-Chlorotaurine
Vue d'ensemble
Description
La N-chlorotaurine est un dérivé de l'acide aminé taurine, caractérisé par la présence d'un atome de chlore. C'est un oxydant à longue durée de vie produit par les granulocytes et les monocytes humains activés. Ce composé est connu pour ses propriétés oxydantes douces et est principalement reconnu pour ses activités anti-inflammatoires et antimicrobiennes .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La N-chlorotaurine peut être synthétisée en faisant réagir la taurine avec de l'hypochlorite de sodium. La réaction se produit généralement en milieu aqueux à un pH contrôlé pour assurer la stabilité du produit. La réaction générale est la suivante :
Taurine+Hypochlorite de sodium→this compound+Chlorure de sodium
Méthodes de production industrielle : La production industrielle de this compound implique la même réaction de base, mais à plus grande échelle. Le processus nécessite un contrôle précis des conditions de réaction, notamment la température, le pH et la concentration des réactifs, pour garantir un rendement et une pureté élevés du produit .
Analyse Des Réactions Chimiques
Types de réactions : La N-chlorotaurine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Elle peut oxyder divers composés organiques et inorganiques.
Substitution : Elle peut participer à des réactions de substitution où l'atome de chlore est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Réactions d'oxydation : Les réactifs courants incluent le peroxyde d'hydrogène et d'autres peroxydes.
Réactions de substitution : Ces réactions nécessitent souvent des nucléophiles tels que des amines ou des thiols.
Principaux produits :
Produits d'oxydation : Selon le substrat, les produits peuvent inclure des acides sulfoniques, des sulfoxydes et d'autres dérivés oxydés.
Produits de substitution : Ces réactions produisent généralement des dérivés de taurine substitués.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme oxydant doux dans diverses réactions chimiques.
Biologie : Elle joue un rôle dans la réponse immunitaire en participant à la destruction des agents pathogènes.
Médecine : Elle est étudiée pour son utilisation potentielle comme antiseptique topique en raison de ses propriétés antimicrobiennes. Elle a montré son efficacité contre les bactéries, les champignons, les virus et les parasites.
Industrie : Elle est utilisée dans des formulations de désinfectants et d'antiseptiques
5. Mécanisme d'action
La this compound exerce ses effets principalement grâce à ses propriétés oxydantes et chlorantes. Elle peut transférer son atome de chlore aux groupes aminés de molécules dans les agents pathogènes, ce qui conduit à la formation de monochloramine. Le composé inhibe également la synthase inductible de l'oxyde nitrique et l'IkappaB kinase, contribuant à ses effets anti-inflammatoires .
Composés similaires :
Monochloramine : Une autre chloramine ayant des propriétés antimicrobiennes similaires, mais moins stable.
Chloramine-T : Un oxydant plus puissant, mais avec une cytotoxicité plus élevée.
Unicité : La this compound est unique en raison de sa nature oxydante douce et de sa tolérance élevée dans les tissus humains. Contrairement à d'autres chloramines, elle peut être utilisée dans des zones sensibles comme les yeux, la peau et les muqueuses sans provoquer d'irritation significative .
Applications De Recherche Scientifique
N-chlorotaurine has a wide range of applications in scientific research:
Chemistry: It is used as a mild oxidizing agent in various chemical reactions.
Biology: It plays a role in the immune response by participating in the killing of pathogens.
Medicine: It is investigated for its potential use as a topical antiseptic due to its antimicrobial properties. It has shown efficacy against bacteria, fungi, viruses, and parasites.
Industry: It is used in formulations for disinfectants and antiseptics
Mécanisme D'action
N-chlorotaurine exerts its effects primarily through its oxidizing and chlorinating properties It can transfer its chlorine atom to amino groups of molecules in pathogens, leading to the formation of monochloramineThe compound also inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Monochloramine: Another chloramine with similar antimicrobial properties but less stability.
Chloramine-T: A more potent oxidizing agent but with higher cytotoxicity.
Uniqueness: N-chlorotaurine is unique due to its mild oxidizing nature and high tolerability in human tissues. Unlike other chloramines, it can be used in sensitive areas such as the eye, skin, and mucous membranes without causing significant irritation .
Propriétés
IUPAC Name |
2-(chloroamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMHHSLZJLPMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)NCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199047 | |
| Record name | N-Chlorotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-13-6 | |
| Record name | N-Chlorotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-chlorotaurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Chlorotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride](/img/structure/B1199519.png)
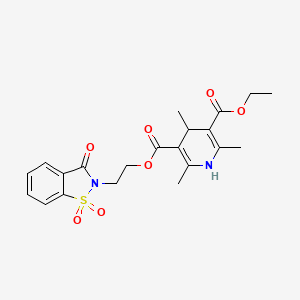
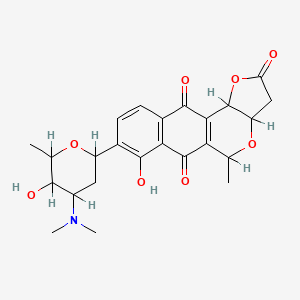
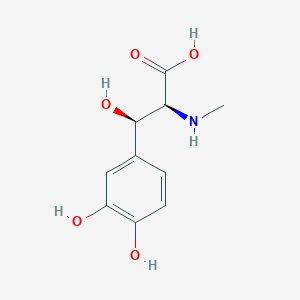
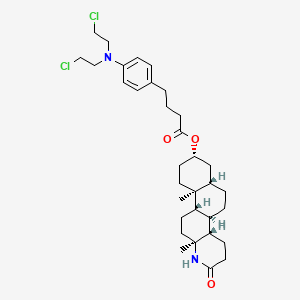
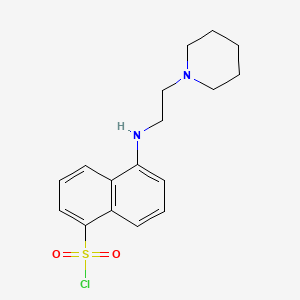
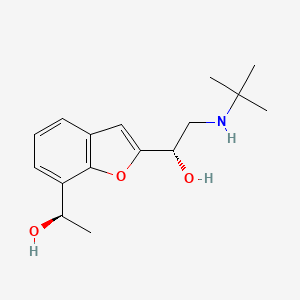
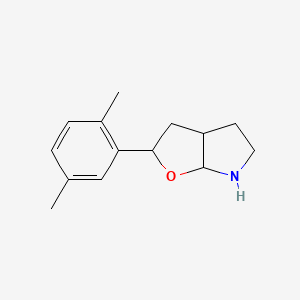
![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)
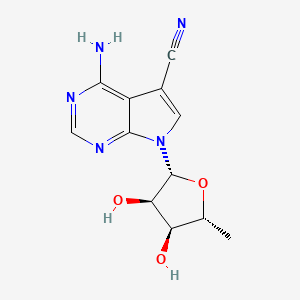
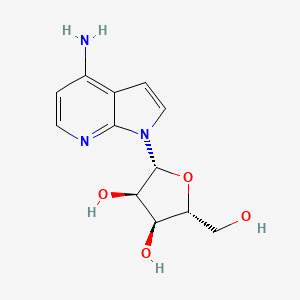
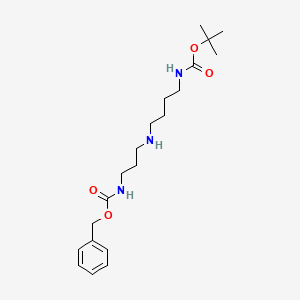
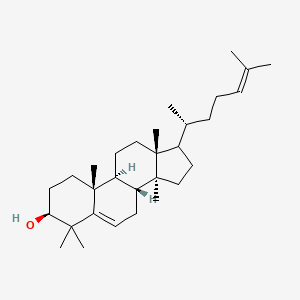
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)
